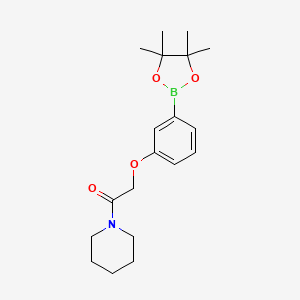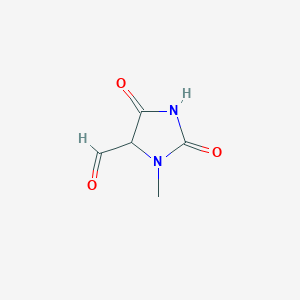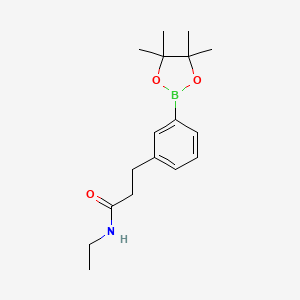
trans 2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. The trifluoroethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.
Cyclopropanation: The trifluoroethoxyphenyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to form the cyclopropane ring.
Industrial Production Methods
Industrial production of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.
Uniqueness
- The presence of the trifluoroethoxy group in trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)/t9-,10+/m0/s1 |
InChI Key |
QYJLJZWFIPKZOS-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)

![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)


![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)



![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

